
6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, and understanding the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .作用机制
The mechanism of action of 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. The compound has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is its potent antitumor activity. This makes it a valuable compound for investigating the potential of new cancer therapies. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One area of interest is in the development of new cancer therapies that incorporate the compound. Another area of interest is in the investigation of the compound's potential as a treatment for inflammation and neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
合成方法
The synthesis of 6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 6-bromo-2-aminobenzophenone with thiourea in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound with high efficiency.
科学研究应用
6-bromo-3-(3-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to possess anti-inflammatory, anticonvulsant, and analgesic properties. The compound has been used in various preclinical studies to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
安全和危害
属性
IUPAC Name |
6-bromo-3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-11-4-2-3-10(8-11)18-14(19)12-7-9(16)5-6-13(12)17-15(18)21/h2-8H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOUBRLJOZCWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

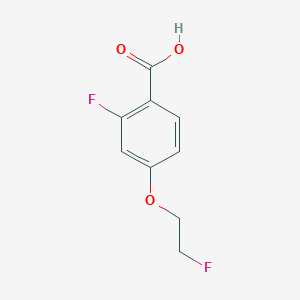
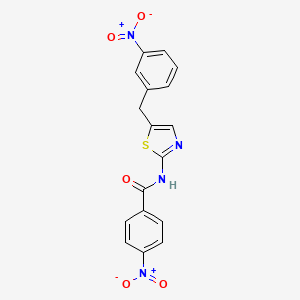
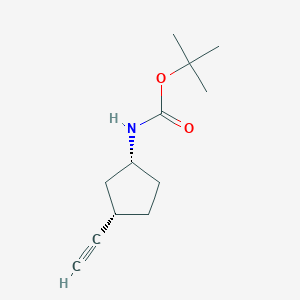
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
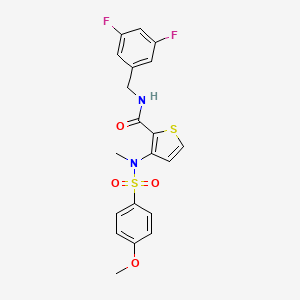

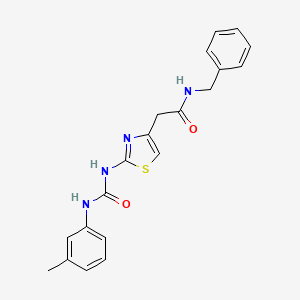
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)
![2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-Tetrahydro-4h-Cyclopenta[d]pyrimidin-4-One](/img/structure/B2934199.png)
![3-Hydroxy-4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazen-1-yl]-N,N-dimethylnaphthalene-1-sulfonamide](/img/structure/B2934200.png)
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2934203.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2934206.png)

